N-Me-Lys(Ac)-OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-lysine acetate methyl ester hydrochloride, commonly referred to as N-Me-Lys(Ac)-OMeHCl, is a derivative of lysine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-lysine acetate methyl ester hydrochloride typically involves several steps:
Reductive Methylation: The initial step involves the reductive methylation of lysine.
Acetylation: The methylated lysine is then acetylated using acetic anhydride under basic conditions.
Esterification: The acetylated product is subsequently esterified using methanol and a strong acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl-L-lysine acetate methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-lysine acetate methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and acetyl groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Oxidized derivatives of the lysine side chain.
Reduction: Reduced forms of the ester and acetyl groups.
Substitution: Substituted lysine derivatives with various functional groups.
Scientific Research Applications
N-Methyl-L-lysine acetate methyl ester hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-L-lysine acetate methyl ester hydrochloride involves its interaction with specific molecular targets and pathways:
Protein Methylation: The compound can act as a methyl donor in the methylation of lysine residues in proteins, affecting their function and stability.
Acetylation: It can also participate in acetylation reactions, modifying the activity of enzymes and receptors.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
N-Methyl-L-lysine acetate methyl ester hydrochloride can be compared with other similar compounds, such as:
N-Methyl-L-lysine: Lacks the acetyl and ester groups, making it less versatile in chemical reactions.
N-Acetyl-L-lysine: Does not have the methyl group, which affects its reactivity and biological activity.
L-Lysine Methyl Ester: Lacks both the acetyl and methyl groups, limiting its applications in research.
The unique combination of methyl, acetyl, and ester groups in N-Methyl-L-lysine acetate methyl ester hydrochloride makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C10H21ClN2O3 |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
methyl (2S)-6-acetamido-2-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-8(13)12-7-5-4-6-9(11-2)10(14)15-3;/h9,11H,4-7H2,1-3H3,(H,12,13);1H/t9-;/m0./s1 |
InChI Key |
NYSSEDFMCLOUJO-FVGYRXGTSA-N |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.